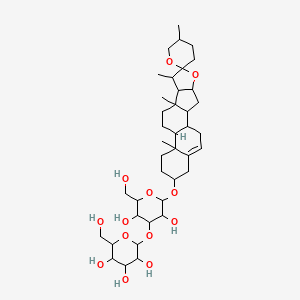![molecular formula C52H60O10P2 B12099939 13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12099939.png)
13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene” is a highly complex organic molecule. It features multiple dioxolane rings and a phosphapentacyclo structure, indicating its potential use in advanced chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of dioxolane rings and the incorporation of the phosphapentacyclo structure. Typical reaction conditions may include:
Temperature: Controlled to prevent decomposition.
Solvents: Organic solvents such as dichloromethane or tetrahydrofuran.
Catalysts: Acid or base catalysts to facilitate ring formation.
Industrial Production Methods
Industrial production would require scaling up the laboratory synthesis, ensuring purity and yield. This might involve:
Batch Reactors: For controlled synthesis.
Purification Techniques: Such as chromatography or recrystallization.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dioxolane rings.
Reduction: Reduction reactions could target the phosphapentacyclo structure.
Substitution: Possible at various reactive sites within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Like lithium aluminum hydride.
Solvents: Organic solvents to dissolve the compound and reagents.
Major Products
Oxidation Products: Modified dioxolane rings.
Reduction Products: Altered phosphapentacyclo structures.
Substitution Products: Varied depending on the substituent introduced.
科学研究应用
Chemistry
Catalysis: Potential use as a catalyst in organic reactions.
Material Science: Incorporation into polymers or advanced materials.
Biology
Biochemical Studies: Investigating interactions with biological molecules.
Medicine
Drug Development: Potential as a scaffold for drug molecules.
Industry
Advanced Manufacturing: Use in the production of high-performance materials.
作用机制
The compound’s mechanism of action would depend on its specific application. For example:
Catalysis: It may act by stabilizing transition states.
Drug Development: Interaction with specific molecular targets, such as enzymes or receptors.
相似化合物的比较
Similar Compounds
Dioxolane Derivatives: Compounds with similar ring structures.
Phosphapentacyclo Compounds: Molecules with analogous phosphapentacyclo frameworks.
Uniqueness
This compound’s unique combination of dioxolane and phosphapentacyclo structures sets it apart, potentially offering unique reactivity and applications.
属性
分子式 |
C52H60O10P2 |
|---|---|
分子量 |
907.0 g/mol |
IUPAC 名称 |
13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene |
InChI |
InChI=1S/C52H60O10P2/c1-51(2)53-29-43(55-51)49(61-63-57-39-25-21-31-13-5-9-17-35(31)45(39)46-36-18-10-6-14-32(36)22-26-40(46)58-63)50(44-30-54-52(3,4)56-44)62-64-59-41-27-23-33-15-7-11-19-37(33)47(41)48-38-20-12-8-16-34(38)24-28-42(48)60-64/h21-28,43-44,49-50H,5-20,29-30H2,1-4H3 |
InChI 键 |
QJKJJDQFPVZWPZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)C(C(C2COC(O2)(C)C)OP3OC4=C(C5=C(CCCC5)C=C4)C6=C(O3)C=CC7=C6CCCC7)OP8OC9=C(C1=C(CCCC1)C=C9)C1=C(O8)C=CC2=C1CCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12099863.png)





![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12099907.png)





![5,9-Dibromo-7,7-diphenyl-fluoreno[4,3-b]benzofuran](/img/structure/B12099934.png)
